molecular formula C12H19NO B3152878 (R)-2-(Benzylamino)-3-methylbutan-1-ol CAS No. 74571-94-1

(R)-2-(Benzylamino)-3-methylbutan-1-ol

Cat. No.: B3152878
CAS No.: 74571-94-1
M. Wt: 193.28 g/mol
InChI Key: HQUYDMGPGDLNJM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-2-(Benzylamino)-3-methylbutan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its enantioselective properties, making it valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Benzylamino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the lipase-catalyzed addition of benzylamine to methyl crotonate, followed by aza-Michael addition and subsequent kinetic resolution. This method leverages the enantioselectivity of lipase enzymes to produce the desired chiral product .

Industrial Production Methods

Industrial production of ®-2-(Benzylamino)-3-methylbutan-1-ol typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the solvent polarity and reaction temperature to enhance the enantioselectivity and chemoselectivity of the process .

Chemical Reactions Analysis

Types of Reactions

®-2-(Benzylamino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce different alcohol derivatives .

Scientific Research Applications

®-2-(Benzylamino)-3-methylbutan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(Benzylamino)-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-2-(Benzylamino)-3-methylbutan-1-ol include:

Uniqueness

What sets ®-2-(Benzylamino)-3-methylbutan-1-ol apart from these similar compounds is its specific chiral configuration and the resulting enantioselectivity. This makes it particularly valuable in applications requiring high chiral purity and selectivity .

Properties

IUPAC Name

(2R)-2-(benzylamino)-3-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)12(9-14)13-8-11-6-4-3-5-7-11/h3-7,10,12-14H,8-9H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUYDMGPGDLNJM-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(Benzylamino)-3-methylbutan-1-ol
Reactant of Route 2
(R)-2-(Benzylamino)-3-methylbutan-1-ol
Reactant of Route 3
Reactant of Route 3
(R)-2-(Benzylamino)-3-methylbutan-1-ol
Reactant of Route 4
Reactant of Route 4
(R)-2-(Benzylamino)-3-methylbutan-1-ol
Reactant of Route 5
Reactant of Route 5
(R)-2-(Benzylamino)-3-methylbutan-1-ol
Reactant of Route 6
Reactant of Route 6
(R)-2-(Benzylamino)-3-methylbutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.